1-Chloro-1,2-difluoroethane

Refrigerant Design Distillation Thermophysical Properties

1-Chloro-1,2-difluoroethane (HCFC-142a, CAS 338-64-7) is a halogenated ethane derivative belonging to the hydrochlorofluorocarbon (HCFC) class. It is a colorless gas or volatile liquid at room temperature with a characteristic boiling point of approximately 35°C at atmospheric pressure.

Molecular Formula C2H3ClF2
Molecular Weight 100.49 g/mol
CAS No. 338-64-7
Cat. No. B1345967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,2-difluoroethane
CAS338-64-7
Molecular FormulaC2H3ClF2
Molecular Weight100.49 g/mol
Structural Identifiers
SMILESC(C(F)Cl)F
InChIInChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2
InChIKeyUOVSDUIHNGNMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,2-difluoroethane (HCFC-142a, CAS 338-64-7): Core Thermophysical & Chemical Identity for Scientific Procurement


1-Chloro-1,2-difluoroethane (HCFC-142a, CAS 338-64-7) is a halogenated ethane derivative belonging to the hydrochlorofluorocarbon (HCFC) class [1]. It is a colorless gas or volatile liquid at room temperature with a characteristic boiling point of approximately 35°C at atmospheric pressure [2]. The compound features a unique 1,2-substitution pattern with chlorine and fluorine on adjacent carbons, distinguishing it from other chloro-difluoroethane isomers [1]. Its molecular weight is 100.49 g/mol, and it is primarily recognized as a refrigerant intermediate and a chemical building block for fluorinated materials [1].

Why 1-Chloro-1,2-difluoroethane (HCFC-142a) Cannot Be Interchanged with HCFC-142b or Other Analogs


The isomeric specificity of 1-chloro-1,2-difluoroethane (HCFC-142a) dictates that it cannot be treated as a generic substitute for other chloro-difluoroethanes like HCFC-142b (1-chloro-1,1-difluoroethane, CAS 75-68-3). The positioning of halogen atoms on the ethane backbone fundamentally alters its thermophysical properties, such as boiling point and critical parameters [1][2]. Furthermore, its unique substitution pattern enables specific chemical reactivities, particularly in dehydrochlorination pathways to produce valuable fluorinated monomers, a role its isomers cannot fulfill [3]. Procuring a generic chloro-difluoroethane without specifying the exact isomer would result in drastically different process outcomes and system incompatibilities, underscoring the need for precise chemical identification.

1-Chloro-1,2-difluoroethane (HCFC-142a): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Boiling Point and Critical Properties: A Thermodynamic Basis for Separation and Application

1-Chloro-1,2-difluoroethane (HCFC-142a) exhibits a normal boiling point of approximately 35°C at 760 mmHg, which is over 45°C higher than the -9.8°C boiling point of its closely related isomer, 1-chloro-1,1-difluoroethane (HCFC-142b) . This significant difference in volatility is a direct consequence of the 1,2- vs. 1,1- substitution pattern and has profound implications for its use in separation processes and as a refrigerant component. Furthermore, while both compounds have critical parameters, the distinct boiling points highlight that they cannot be used interchangeably in vapor-compression cycles designed for a specific pressure-temperature curve.

Refrigerant Design Distillation Thermophysical Properties Process Engineering

Azeotropic Behavior: Enabling Novel Separation Strategies for Fluorocarbon Manufacturing

HCFC-142a forms a minimum-boiling, homogeneous azeotrope with 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) at specific weight percentages. This azeotrope can be exploited in extractive or pressure swing distillation to separate HCFC-142a from reaction mixtures, a critical step in the production of high-purity 1,1,2-trifluoroethane (HFC-143) [1]. The azeotrope composition comprises from about 0.6 wt. % to about 18.3 wt. % of HCFC-142a and from about 99.4 wt. % to about 81.7 wt. % of HCFC-123a at a temperature range of 19.7°C to 78.9°C and a pressure range of 10.9 to 66.5 psia [1]. This behavior is not shared by the HCFC-142b isomer, which forms different azeotropes or none at all with this specific partner.

Azeotropic Distillation Fluorochemical Synthesis Process Intensification Refrigerant Blends

Precursor to High-Value Fluorinated Monomers: A Defined Synthetic Role Not Shared by HCFC-142b

1-Chloro-1,2-difluoroethane (HCFC-142a) serves as a direct precursor for the synthesis of 1,2-difluoroethylene via a gas-phase dehydrochlorination reaction. A patented method specifies that HCFC-142a is reacted at 200-1,000°C in the presence of a catalyst like soda lime to yield a mixture of E- and Z-1,2-difluoroethylene [1]. This reaction is specific to the 1,2-substitution pattern, as the chlorine atom on the 1-carbon and the fluorine on the 2-carbon are required for the elimination. In contrast, 1-chloro-1,1-difluoroethane (HCFC-142b) undergoes dehydrochlorination to yield 1,1-difluoroethylene (vinylidene fluoride), a completely different monomer with distinct applications [2].

Fluoropolymer Precursors Organic Synthesis Monomer Production Catalytic Dehydrochlorination

High-Value Application Scenarios for 1-Chloro-1,2-difluoroethane (HCFC-142a) Based on Verified Differential Evidence


Precursor for 1,2-Difluoroethylene Monomer Synthesis

Procure HCFC-142a as the key starting material for the catalytic dehydrochlorination process to produce 1,2-difluoroethylene, a valuable monomer for specialty fluoropolymers. This application is supported by patented methods that specify HCFC-142a as the essential substrate, a role its isomer HCFC-142b cannot fulfill as it yields a different monomer, 1,1-difluoroethylene [1].

Separation and Purification via Azeotropic Distillation in Fluorocarbon Manufacturing

Leverage the documented azeotrope formation between HCFC-142a and HCFC-123a for efficient separation in industrial distillation columns. This specific behavior allows for the purification of HCFC-142a from complex reaction mixtures, a process advantage over other chloro-difluoroethane isomers that do not exhibit this azeotropic pairing [2].

Calibration and Research Requiring High-Purity Thermophysical Data

Utilize HCFC-142a in applications demanding well-characterized thermophysical properties. The compound's data is critically evaluated and available through NIST/TRC Web Thermo Tables, providing a robust foundation for research, process modeling, and equipment calibration where accurate boiling point (35.1°C) and phase behavior data are required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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